kanamycin C(4+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

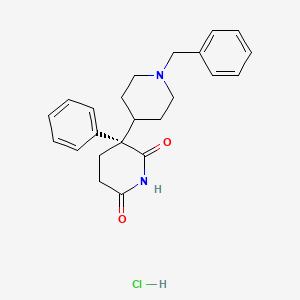

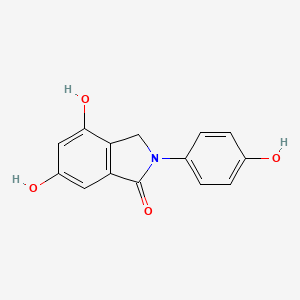

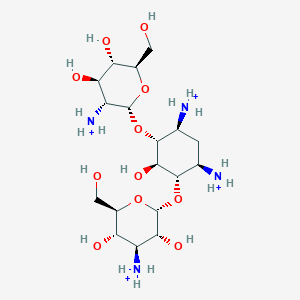

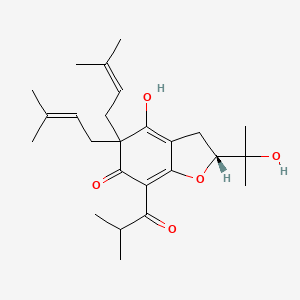

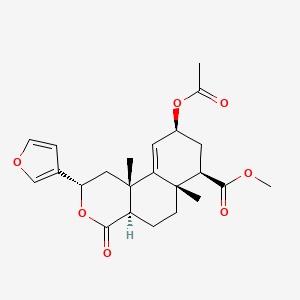

Kanamycin C(4+) is an organic cation obtained by protonation of the primary amino groups of kanamycin C. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a kanamycin C.

Aplicaciones Científicas De Investigación

High Performance Liquid Chromatography in Kanamycin Analysis

Kanamycin, an aminoglycoside antibiotic, has been widely studied for its concentration determination in various samples, particularly using High-Performance Liquid Chromatography (HPLC). This method is notable for its sensitivity and selectivity in detecting kanamycin residues in food, ensuring public health safety. HPLC, equipped with different detectors like UV/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry, offers insights into kanamycin's presence and quantity in food chains, a crucial aspect for monitoring drug abuse and its effects on human health (Zhang et al., 2019).

Colorimetric Detection Methods

A novel colorimetric detection method for kanamycin utilizes silver nanoparticles (AgNPs) as a sensing probe. This method, based on the analyte (kanamycin) protecting AgNPs against salt-induced aggregation, allows for the selective and sensitive quantification of kanamycin. Such techniques are vital for monitoring kanamycin levels in food products, especially milk, and are crucial for food safety and public health (Xu et al., 2015).

Antibiotic and ATP-binding Sites Study

Research into kanamycin nucleotidyltransferase, an enzyme responsible for bacterial resistance to aminoglycosides like kanamycin, has revealed crucial insights into antibiotic resistance mechanisms. Understanding the binding pockets for kanamycin and nucleotides in this enzyme opens doors to designing more effective antibiotics that are less susceptible to bacterial deactivation (Pedersen et al., 1995).

Molecular Dynamics in Environmental Contexts

The dynamics of kanamycin residue in environmental samples, such as soil, have been studied to understand its potential risks to organisms and the environment. Techniques involving solid-phase extraction and pre-column derivatization in HPLC analysis have been developed for this purpose. Such studies are crucial for environmental monitoring and assessing the ecological impact of antibiotic use (Sun et al., 2013).

Electrochemical Detection in Food Safety

Electrochemical aptasensors have been developed for the detection of kanamycin in food products, especially milk. These assays utilize aptamers and electrochemical techniques to detect kanamycin residues in animal-derived food, which is crucial for preventing serious side effects in humans. Such innovative methods contribute significantly to food safety and public health (Zhou et al., 2015).

Propiedades

Nombre del producto |

kanamycin C(4+) |

|---|---|

Fórmula molecular |

C18H40N4O11+4 |

Peso molecular |

488.5 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2S,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

Clave InChI |

WZDRWYJKESFZMB-FQSMHNGLSA-R |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)[NH3+])[NH3+] |

SMILES canónico |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)CO)O)O)[NH3+])[NH3+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)